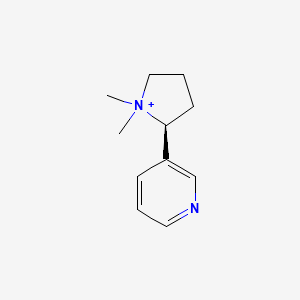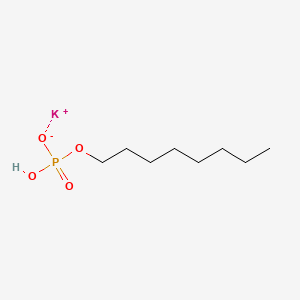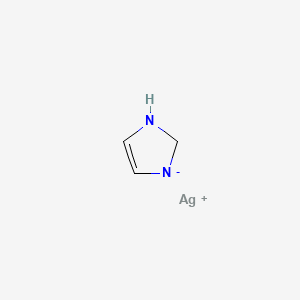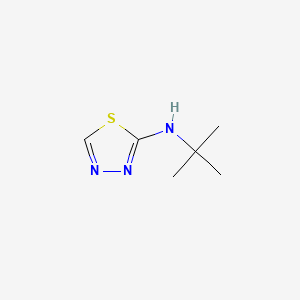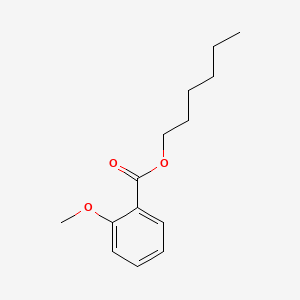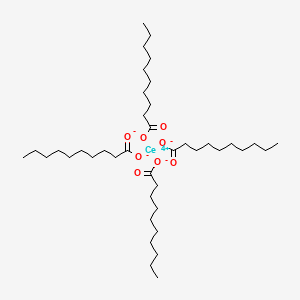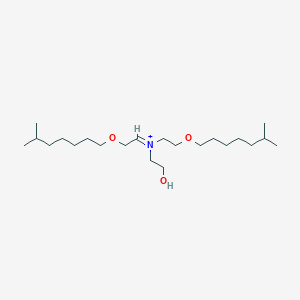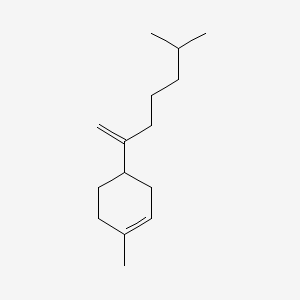
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)-, also known as β-Bisabolene, is an organic compound with the molecular formula C15H24. It is a member of the cyclohexene family and is characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and a methylenehexyl group. This compound is commonly found in essential oils and has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with appropriate alkylating agents under controlled conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2) and are conducted under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can yield alcohols, ketones, or carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory signaling pathways.
相似化合物的比较
Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can be compared with other similar compounds, such as:
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: This compound has a similar structure but differs in the position and type of substituents.
Cyclohexene, 4-methyl-1-(1-methylethyl)-: Another similar compound with variations in the substituent groups.
β-Bisabolene: A stereoisomer of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- with different spatial arrangements of atoms.
The uniqueness of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
74253-04-6 |
|---|---|
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
1-methyl-4-(6-methylhept-1-en-2-yl)cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h8,12,15H,4-7,9-11H2,1-3H3 |
InChI 键 |
XWPHDIMQUVEJCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C(=C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



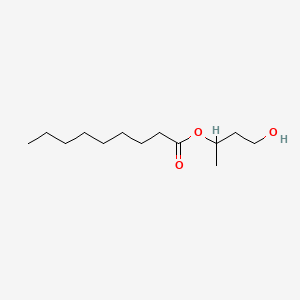
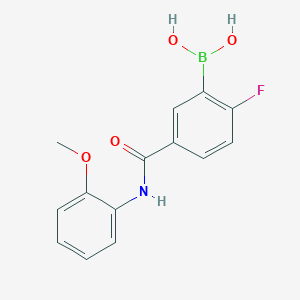
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

